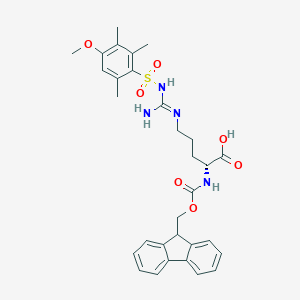

Fmoc-D-Arg(Mtr)-OH

Übersicht

Beschreibung

Fmoc-D-Arg(Mtr)-OH: is a derivative of the amino acid arginine, where the arginine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrimethylbenzene sulfonyl (Mtr) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino acid during the synthesis process, ensuring that the desired peptide sequence is accurately assembled.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-D-Arg(Mtr)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of arginine residues, facilitating the assembly of complex peptide sequences.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents.

Wirkmechanismus

Target of Action

Fmoc-D-Arg(Mtr)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It specifically targets the incorporation of the D-Arginine residue into the peptide chain during the synthesis process .

Mode of Action

The compound works by protecting the D-Arginine residue during the peptide synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the D-Arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine group of the D-Arginine . These protecting groups prevent unwanted reactions during the synthesis process, ensuring that the D-Arginine residue is incorporated correctly into the peptide chain .

Biochemical Pathways

The biochemical pathway involved is the solid-phase peptide synthesis (SPPS) process . In this process, amino acids are added one at a time to a growing peptide chain, which is attached to a solid support . The Fmoc group is removed before the next amino acid (with its own Fmoc group) is added to the chain . Once the entire sequence has been assembled, the peptide is cleaved from the support and the side-chain protecting groups (including the Mtr group) are removed .

Pharmacokinetics

The efficiency of its incorporation into the peptide chain and the success of the deprotection process can be thought of as analogous to bioavailability .

Result of Action

The result of the action of this compound is the successful incorporation of the D-Arginine residue into the peptide chain with the correct stereochemistry . This allows for the synthesis of peptides with precise sequences, which can be used in a variety of biological and medical applications .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solid support, the solvents used, the temperature, and the specific deprotection and cleavage conditions can all impact the efficiency of the synthesis and the final yield of the peptide . Careful optimization of these conditions is necessary to ensure the successful synthesis of the desired peptide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mtr)-OH typically involves the following steps:

Protection of the Arginine Side Chain: The side chain of arginine is protected by reacting it with methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine. This forms the Mtr-protected arginine.

Fmoc Protection: The N-terminus of the Mtr-protected arginine is then protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate. This results in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of arginine are reacted with methoxytrimethylbenzene sulfonyl chloride and fluorenylmethyloxycarbonyl chloride under controlled conditions.

Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Fmoc-D-Arg(Mtr)-OH undergoes deprotection reactions to remove the Fmoc and Mtr groups. The Fmoc group is typically removed using piperidine, while the Mtr group is removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.

Common Reagents and Conditions:

Piperidine: Used for the removal of the Fmoc group.

Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.

Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed:

Deprotected Arginine: After the removal of the Fmoc and Mtr groups, the free arginine is obtained.

Peptides: When used in peptide synthesis, the major products are peptides with the desired sequence.

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Arg(Pmc)-OH: Similar to Fmoc-D-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group instead of Mtr.

Fmoc-D-Arg(Pbf)-OH: Uses a pentamethyl-dihydrobenzofuran sulfonyl (Pbf) group for protection.

Uniqueness: this compound is unique due to the specific protecting groups used. The Mtr group provides a balance of stability and ease of removal, making it suitable for use in various peptide synthesis protocols. The choice of protecting groups can influence the efficiency and yield of the synthesis process, making this compound a valuable tool in peptide chemistry.

Biologische Aktivität

Fmoc-D-Arg(Mtr)-OH is a derivative of the amino acid arginine, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group on the guanidine side chain. This compound plays a significant role in peptide synthesis and exhibits various biological activities that are crucial for therapeutic applications.

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds while maintaining the stability of the arginine residue. The Fmoc and Mtr groups protect the amino and guanidine functionalities, respectively, allowing selective deprotection during synthesis. This selectivity is essential for creating peptides with specific biological activities.

Physiological Roles

Arginine, the parent compound of this compound, is known to be involved in numerous physiological processes, including:

- Nitric Oxide Production : Arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation and immune response.

- Protein Synthesis : Arginine contributes to protein synthesis and is essential for cell proliferation and tissue repair.

- Immune Function : It plays a role in modulating immune responses by influencing T-cell function and cytokine production.

Research Findings

Recent studies have highlighted the potential therapeutic applications of peptides synthesized using this compound. These applications include:

- Antimicrobial Peptides : Peptides containing arginine residues exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.

- Cancer Therapy : Arginine-rich peptides have been shown to enhance the efficacy of certain chemotherapeutic agents by improving drug delivery to tumor sites.

- Vasodilatory Effects : Compounds derived from arginine can promote vasodilation, making them candidates for treating cardiovascular diseases.

Comparison of Biological Activities

| Compound | Mechanism of Action | Therapeutic Application |

|---|---|---|

| This compound | Peptide bond formation, NO production | Antimicrobial, cancer therapy |

| Fmoc-L-Arg(Pbf)-OH | Similar to D-Arg but with L configuration | Vasodilation, immune modulation |

| Fmoc-D-HoArg(Pbf)-OH | Enhanced hydrogen bonding | Protein engineering |

Stability and Deprotection Kinetics

| Protecting Group | Time to Deprotect (hours) | Yield (%) |

|---|---|---|

| Mtr | 1 | >90 |

| Pbf | 1-2 | 80-85 |

| Boc | 0.5 | >95 |

Case Study 1: Antimicrobial Peptides

In a study investigating the antimicrobial properties of peptides synthesized with this compound, researchers found that these peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of arginine residues enhanced membrane disruption capabilities, leading to increased bacterial cell death.

Case Study 2: Cancer Therapy Enhancement

Another study demonstrated that peptides containing this compound improved the delivery of doxorubicin to cancer cells. The arginine-rich peptides facilitated cellular uptake through receptor-mediated endocytosis, resulting in enhanced cytotoxic effects against various cancer cell lines.

Eigenschaften

IUPAC Name |

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHIEITYHYVED-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120075-24-3 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.